Comparative Affinity of D-2-Phosphoglycerate vs. Structural Analog for Enolase
The native substrate D-2-phosphoglycerate exhibits an exceptionally high affinity for yeast enolase, making it the essential standard for kinetic studies. In contrast, a structurally similar arsonomethyl analog demonstrates a drastically reduced affinity and catalytic efficiency, highlighting the enzyme's strict specificity for the correct stereochemistry and chemical structure of D-2-PGA [1].
| Evidence Dimension | Substrate Affinity (Km) and Catalytic Efficiency (kcat) |
|---|---|
| Target Compound Data | Km = 0.08 mM (80 μM); Catalytic constant = 230x higher |
| Comparator Or Baseline | Arsonomethyl analog: Km = 6.5 mM |
| Quantified Difference | Target compound has an 81-fold lower Km and a 230-fold higher catalytic constant. |
| Conditions | Assay with yeast enolase (EC 4.2.1.11). |
Why This Matters
This data confirms that the use of D-2-PGA is a non-negotiable requirement for obtaining accurate kinetic parameters (Km, kcat) for enolase, and any substitution would lead to a gross misrepresentation of enzyme activity and inhibitor potency.
- [1] Chawla, S., & Dixon, H. B. (1995). Enolase and the arsonomethyl analogue of 2-phosphoglycerate. Journal of Enzyme Inhibition, 9(1), 51-56. View Source
